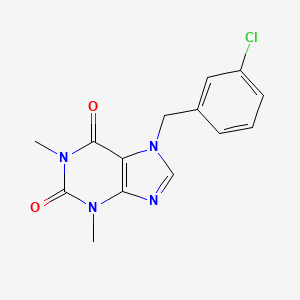
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a phenyl group at the 2-position of the benzoxazole ring and a benzamide group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:
-
Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with benzaldehyde under acidic conditions. Commonly used acids include hydrochloric acid or sulfuric acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
-
Introduction of Phenyl Group: : The phenyl group can be introduced at the 2-position of the benzoxazole ring through a Friedel-Crafts acylation reaction. This involves the reaction of the benzoxazole with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Formation of Benzamide Group: : The benzamide group can be introduced at the 5-position of the benzoxazole ring through an amidation reaction. This involves the reaction of the benzoxazole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the benzamide group to an amine group.
-
Substitution: : The compound can undergo substitution reactions, particularly at the benzamide group. Common reagents for these reactions include halogenating agents such as thionyl chloride or phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus pentachloride in chloroform.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives such as halogenated benzamides.
Applications De Recherche Scientifique
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
-
Materials Science: : The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
-
Biological Studies: : It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
-
Industrial Applications: : The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other functionalized benzoxazole derivatives.
Mécanisme D'action
The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer activities.
-
Receptor Binding: : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
-
DNA Intercalation: : The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of its anticancer activity.
Comparaison Avec Des Composés Similaires
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can be compared with other benzoxazole derivatives:
-
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide: : Similar structure but with an acetamide group instead of a benzamide group. It may have different pharmacological properties.
-
2-Phenylbenzoxazole: : Lacks the benzamide group, which may affect its biological activity and applications.
-
N-(2-phenyl-1,3-benzothiazol-5-yl)benzamide: : Contains a benzothiazole ring instead of a benzoxazole ring, which can lead to different chemical reactivity and biological effects.
This compound stands out due to its unique combination of a benzoxazole ring with a benzamide group, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C20H14N2O2 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14N2O2/c23-19(14-7-3-1-4-8-14)21-16-11-12-18-17(13-16)22-20(24-18)15-9-5-2-6-10-15/h1-13H,(H,21,23) |
Clé InChI |
FDVPIOYDRRNLPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653497.png)
![(2E)-2-{(2Z)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11653498.png)
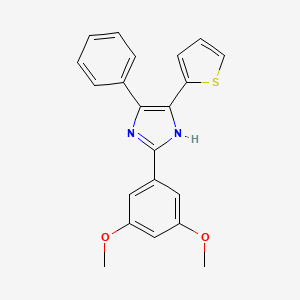
![Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653506.png)
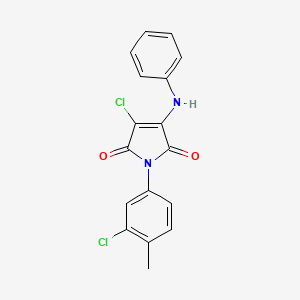
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653526.png)
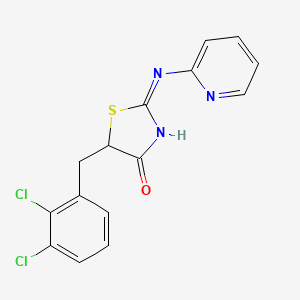
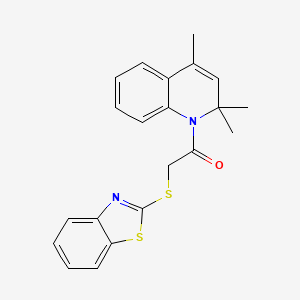
![(3-Chloro-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11653545.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B11653549.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11653562.png)
